Amitrole

Description

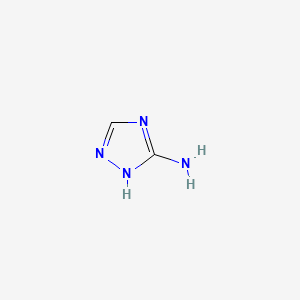

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSJWNVTNUYHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-amino-1,2,4-triazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-amino-1,2,4-triazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020076 | |

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amitrole appears as odorless white crystals or white powder. Bitter taste. Melting point 147-159 °C. Sublimes undecomposed at reduced pressure. Used as a post-emergence herbicide., Colorless to white, crystalline powder. [herbicide] [Note: Odorless when pure.], ODOURLESS COLOURLESS CRYSTALS., Colorless to white, crystalline powder. | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), 2.6X10+5 mg/L in ethanol at 75 °C. Slightly soluble in chloroform, acetonitrile, and ethyl acetate; and insoluble in acetone, ether, hydrocarbons, In water, 2.8X10+5 mg/L at 25 °C, Solubility in water, g/l at 25 °C: 280, (77 °F): 28% | |

| Record name | SID47193690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.138 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.138 at 20 °C, Relative density (water = 1): 1.14 (20 °C), 1.14 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.9 | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.41e-07 mmHg at 68 °F (NTP, 1992), 0.00000044 [mmHg], 4.4X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: (negligible), <0.000008 mmHg | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amitrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Transparent to off white crystalline powder | |

CAS No. |

61-82-5, 65312-61-0, 65312-62-1 | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4H-1,2,4-Triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-3H-1,2,4-triazol-3-imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitrole [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4H)-1,2,4-Triazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065312610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amitrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amitrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amitrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4H)-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF80H5GXUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

318 °F (NTP, 1992), 159 °C, MP: 150-153 °C. /TECHNICAL GRADE/, MP: 153-159 °C. /TECHNICAL GRADE/, 318 °F | |

| Record name | AMITROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMITROLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2953 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMITROLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0631 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMITROLE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/446 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Amitrole | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0027.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanistic Investigations of Amitrole S Biological Activity

Elucidation of Amitrole's Herbicidal Mode of Action

This compound (B94729) is a non-selective herbicide recognized for its distinctive bleaching effects on plants. 4farmers.com.au Its phytotoxicity stems from a multifaceted mechanism of action that disrupts several crucial biochemical pathways. While its most visible symptom is the loss of pigmentation, the underlying molecular interactions are complex, involving the inhibition of pigment synthesis, interference with amino acid and purine (B94841) metabolism, and the impairment of key enzyme systems. nih.govnih.govresearchgate.net

This compound's primary mode of action is widely attributed to its inhibition of carotenoid biosynthesis. epa.gov This disruption leads to the photodestruction of chlorophyll (B73375) and the breakdown of chloroplasts. nih.govnih.gov Carotenoids are essential for protecting chlorophyll from photo-oxidation. In the absence of these protective pigments, chlorophyll is rapidly destroyed by light, leading to the characteristic white or bleached appearance of treated plants. nih.govresearchgate.netnih.gov

Research on etiolated wheat seedlings demonstrated that this compound treatment led to the accumulation of carotenoid precursors, specifically phytoene, phytofluene, and zeta-carotene. nih.govnih.gov While this compound does not directly interfere with the synthesis of protochlorophyllide or its conversion to chlorophyll, the chlorophyll that does accumulate is unstable in the absence of carotenoids and is quickly degraded under light exposure. nih.govnih.gov The Herbicide Resistance Action Committee (HRAC) now classifies this compound as an inhibitor of lycopene (B16060) cyclase. researchgate.net However, some studies suggest that pigment biosynthesis may not be the primary site of action, as root elongation is inhibited at lower concentrations of this compound than those that cause bleaching. nih.govoup.com

Table 1: Effect of this compound on Pigment Synthesis in Wheat Seedlings

| Pigment/Precursor | Observation in this compound-Treated Plants | Reference |

|---|---|---|

| Carotenoids | Normal synthesis inhibited | nih.govnih.gov |

| Phytoene | Accumulated | nih.govnih.gov |

| Phytofluene | Accumulated | nih.govnih.gov |

| Zeta-carotene | Accumulated | nih.govnih.gov |

| Chlorophyll | Accumulated in low light, but unstable and destroyed in high light | nih.govnih.gov |

While the primary focus of this compound's herbicidal action is often on pigment and amino acid synthesis, there is some evidence to suggest it may also interfere with purine metabolism. Early research indicated a potential antagonism between this compound and purine bases in yeast. cambridge.org However, the specific mechanisms and significance of this compound's interaction with purine biosynthesis in plants are not as well-defined as its other modes of action. Further research is needed to fully elucidate the impact of this compound on this essential metabolic pathway.

A significant aspect of this compound's biological activity is its interference with the biosynthesis of the amino acid histidine. nih.govcambridge.org this compound is known to inhibit imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthetic pathway. oup.comnih.gov This inhibition can lead to the accumulation of imidazole glycerol phosphate. cambridge.org In some organisms like yeast and certain bacteria, the toxic effects of this compound can be reversed by the addition of histidine, which implicates histidine metabolism as a sensitive process. cambridge.orgnih.gov

However, in plants such as Arabidopsis thaliana, the addition of histidine does not reverse the herbicidal effects of this compound. nih.govnih.gov This suggests that while this compound does inhibit an enzyme in the histidine pathway, the resulting histidine starvation is not the primary cause of its phytotoxicity in plants. nih.govnih.gov

This compound's herbicidal activity is linked to its ability to inhibit several key plant enzymes:

Phytoene Desaturase (PDS): While some literature has suggested this compound inhibits PDS, more specific research points to downstream targets. oup.com The accumulation of phytoene in treated plants is a clear indicator that the desaturation steps in the carotenoid pathway are being blocked. nih.govnih.gov

Lycopene Cyclase (LCY): This is now considered a primary target of this compound. researchgate.netmdpi.com By inhibiting lycopene cyclase, this compound blocks the conversion of lycopene into α-carotene and β-carotene, crucial components for photosynthesis and photoprotection. mdpi.compreprints.org Tobacco plants engineered to overexpress lycopene β-cyclase have shown tolerance to this compound. nih.gov

Imidazoleglycerol-Phosphate Dehydratase (IGPD): this compound acts as a competitive inhibitor of this enzyme, which catalyzes the sixth step in histidine biosynthesis. nih.govwikipedia.orgmdpi.com This enzyme is a target for herbicides because it is present in plants but not in mammals. researchgate.net The inhibition of IGPD by this compound has been demonstrated in various organisms, including Salmonella typhimurium and yeast. nih.gov

Catalase: this compound is a known inhibitor of catalase, an enzyme that breaks down hydrogen peroxide into water and oxygen. cambridge.orgresearchgate.netnih.gov The inhibition of catalase can lead to the accumulation of reactive oxygen species, causing oxidative stress within the plant cells. cambridge.org Studies have shown that this compound can inhibit catalase activity in both leaves and roots. researchgate.net In preparations of intact chloroplasts, aminotriazole can be used to specifically inhibit catalase activity. nih.gov

Table 2: Summary of this compound's Enzyme Inhibition in Plants

| Enzyme | Pathway | Consequence of Inhibition | Reference(s) |

|---|---|---|---|

| Lycopene Cyclase | Carotenoid Biosynthesis | Accumulation of lycopene and its precursors, leading to chlorophyll photodestruction. | researchgate.netmdpi.comnih.gov |

| Imidazoleglycerol-Phosphate Dehydratase | Histidine Biosynthesis | Blocks histidine production; accumulation of imidazole glycerol phosphate. | oup.comnih.govwikipedia.org |

| Catalase | Oxidative Stress Response | Accumulation of hydrogen peroxide, leading to cellular damage. | cambridge.orgresearchgate.netnih.gov |

Studies on Arabidopsis thaliana have revealed that root elongation is highly sensitive to this compound. nih.govoup.com In fact, this compound inhibits root elongation at lower concentrations than those required to cause the characteristic bleaching of leaves. nih.govoup.comnih.gov This finding suggests that the primary site of this compound's action might be a process more critical to root growth than to pigment synthesis. oup.com In corn seedlings, this compound at a concentration of 1.68 kg/ha resulted in a 40% inhibition of root growth. capes.gov.br Other research has noted that this compound can cause a loss of geotropism and modify the development of root hairs in cotton seedlings. cambridge.org

Molecular Mechanisms of this compound-Induced Thyroid Dysregulation

In addition to its herbicidal properties, this compound is recognized as a thyroid toxicant. It disrupts the normal functioning of the thyroid gland by interfering with the synthesis of thyroid hormones. dtu.dkdtu.dk

The primary molecular mechanism of this compound-induced thyroid dysregulation is the inhibition of thyroid peroxidase (TPO). nih.govnih.gov TPO is a crucial enzyme responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). youtube.com By inhibiting TPO, this compound effectively reduces the production of these essential hormones, which can lead to hypothyroidism. dtu.dk

Studies using rat thyroid follicular FRTL-5 cells have shown that this compound inhibits total iodide uptake. nih.gov While it did not show significant effects on the transcription of the TPO or sodium/iodide symporter (NIS) genes, it did significantly increase the transcription of the thyroglobulin (tg) gene. nih.govnih.gov Furthermore, at higher concentrations, this compound was found to reduce the transcription of genes for thyroid-stimulating hormone receptor (tshr) and paired-domain protein-8 (pax-8), while increasing the transcription of thyroid transcription factor 1 (ttf-1). nih.gov These findings indicate that this compound's disruption of thyroid hormone activity is complex, involving actions on gene transcription related to thyroid function and hormone synthesis. nih.gov

Inhibition of Thyroid Peroxidase Activity and Thyroid Hormone Synthesis

This compound, a triazole-based herbicide, exerts a significant goitrogenic effect by directly interfering with the synthesis of thyroid hormones. This interference primarily occurs through the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland. TPO is responsible for catalyzing the oxidation of iodide and its subsequent incorporation onto tyrosine residues of the thyroglobulin molecule, a critical step in the formation of the thyroid hormones thyroxine (T4) and triiodothyronine (T3).

Research has demonstrated that this compound acts as a potent inhibitor of TPO. This inhibition disrupts the normal process of thyroid hormone production, leading to a decrease in the circulating levels of T4 and T3. Studies using FRTL-5 cells, a line of rat thyroid follicular cells, have shown that while this compound may not significantly affect cell proliferation, it does impact crucial functions related to hormone synthesis. For instance, it has been observed to inhibit the total uptake of iodide and affect the expression and secretion of thyroglobulin. Specifically, this compound can increase the transcription of the thyroglobulin gene while decreasing the amount of thyroglobulin secreted into the culture medium.

The mechanism of TPO inhibition by this compound is thought to be through a "suicide" or mechanism-based inactivation. This means that this compound itself is metabolized by TPO into a reactive species that then irreversibly inactivates the enzyme. This is supported by studies on lactoperoxidase, an enzyme with similarities to TPO, where this compound's inactivation was dependent on the presence of hydrogen peroxide, a substrate for the enzyme. In these studies, radiolabeled this compound was found to bind covalently to the protein part of the enzyme, not the heme prosthetic group.

The disruption of thyroid hormone synthesis by this compound has been observed in various experimental models. Perinatal exposure to this compound in rats has been shown to reduce circulating T4 concentrations in both dams and their offspring, leading to a state of developmental hypothyroidism. This inhibition of thyroid hormone synthesis is a primary event that triggers a cascade of downstream effects on the thyroid gland and the organism as a whole.

Role of Thyroid Stimulating Hormone (TSH) in Thyroid Hyperplasia and Neoplasia Induction

The inhibition of thyroid hormone synthesis by this compound sets off a compensatory response from the hypothalamic-pituitary-thyroid (HPT) axis. The reduction in circulating T4 and T3 levels is detected by the hypothalamus and pituitary gland, leading to an increased secretion of thyroid-stimulating hormone (TSH) from the pituitary. TSH is the primary regulator of thyroid gland growth and function.

Chronic and excessive stimulation of the thyroid gland by elevated TSH levels is a well-established mechanism for the development of thyroid hypertrophy (enlargement of thyroid cells), hyperplasia (increased number of thyroid cells), and ultimately, neoplasia (tumor formation) in rodents. This sustained TSH stimulation leads to a goitrogenic state, characterized by an enlarged thyroid gland with depleted colloid and increased vascularity.

Long-term studies in rats have consistently shown that exposure to this compound induces these changes in the thyroid gland, which precede the development of thyroid tumors. The carcinogenic effect of this compound on the thyroid is therefore considered to be a secondary, non-genotoxic mechanism resulting from the hormonal imbalance it creates. The continuous trophic stimulation by TSH on the thyroid follicular cells is thought to be the driving force behind the progression from hyperplasia to neoplasia. While the precise molecular triggers for the transformation from a hyperplastic to a neoplastic state are not fully understood, the central role of TSH is widely accepted.

The effects of this compound on the HPT axis and subsequent thyroid changes are dose-dependent. Studies have shown that both methimazole and this compound reduce serum T4 concentrations in a dose-dependent manner in rat dams and their offspring, which is accompanied by a strong activation of the HPT axis. This demonstrates a clear link between the initial biochemical lesion (TPO inhibition) and the subsequent hormonal and pathological changes.

Biochemical and Enzymatic Interactions Beyond Thyroid and Herbicidal Effects

Effects on Liver Enzyme Systems

In addition to its well-documented effects on the thyroid gland, this compound also interacts with various enzyme systems in the liver. Animal studies have indicated that this compound can influence the activity of hepatic enzymes, and in some cases, induce liver tumors in mice after lifetime high-dose exposures.

Some research suggests that this compound can act as an inhibitor of certain cytochrome P450 (CYP450) enzymes. The CYP450 superfamily of enzymes plays a crucial role in the metabolism of a wide range of xenobiotics, including drugs and pesticides. By inhibiting these enzymes, this compound has the potential to alter the metabolism of other compounds, which could have implications for drug-drug or pesticide-pesticide interactions. For instance, in the context of herbicide resistance in certain plant species, this compound has been shown to synergize with other herbicides by inhibiting the CYP450 enzymes responsible for their detoxification. While this effect is primarily studied in plants, it highlights the potential for this compound to interact with this important enzyme family. The specific CYP450 isoenzymes in mammalian systems that are most sensitive to this compound inhibition are not fully characterized.

Chronic administration of this compound in mice has been associated with morphological changes in the liver, including hypertrophy of hepatocytes and a proliferation of the smooth endoplasmic reticulum, which is a site of drug-metabolizing enzymes. These changes are indicative of an adaptive response to the presence of a foreign compound.

Inhibition of Catalase and Peroxidase Activities in Mammalian Tissues

This compound is a well-known inhibitor of catalase and peroxidase enzymes in various mammalian tissues, an effect that is distinct from its herbicidal and thyroid-disrupting actions. Catalase is a ubiquitous enzyme that plays a vital role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide into water and oxygen. Peroxidases are a broader group of enzymes that also metabolize peroxides.

The inhibition of catalase by this compound is irreversible and occurs in the presence of hydrogen peroxide. The mechanism involves the formation of Compound I, an oxidized intermediate of the catalase enzyme, which then reacts with this compound. This reaction leads to the covalent binding of an this compound metabolite to the enzyme, resulting in its inactivation. This mechanism-based inactivation is a hallmark of this compound's effect on catalase.

Studies in rabbits have shown that administration of this compound leads to a marked inhibition of catalase activity in various eye tissues, including the iris, ciliary body, retina, and lens. This inhibition is associated with a significant increase in the concentration of hydrogen peroxide in the aqueous and vitreous humors of the eye. This has led to the speculation that the cataractogenic (cataract-forming) potential of this compound may be linked to the oxidative stress induced by the accumulation of hydrogen peroxide following catalase inhibition.

Similarly, this compound has been shown to inhibit lactoperoxidase, a peroxidase enzyme found in milk and other exocrine secretions, through a suicide inactivation mechanism that is dependent on hydrogen peroxide. Given the structural and functional similarities between lactoperoxidase and other peroxidases, it is likely that this compound inhibits a range of these enzymes through a similar mechanism.

Influence on Microsomal Enzyme Systems and Heme Synthesis

This compound has been shown to influence hepatic microsomal enzyme systems and the synthesis of heme. Heme is a crucial component of many important proteins, including hemoglobin, myoglobin, and the cytochrome P450 enzymes. The synthesis of heme is a complex, multi-step process that is tightly regulated.

Research in rats has demonstrated that this compound can inhibit the phenobarbital-induced increase in hepatic heme synthesis. Phenobarbital is a known inducer of the heme synthesis pathway, leading to increased production of cytochrome P450 enzymes. This compound's ability to counteract this induction suggests an inhibitory effect on one or more steps in the heme biosynthetic pathway. Specifically, studies have shown that this compound inhibits the incorporation of δ-aminolevulinic acid (ALA), a key precursor, into microsomal heme. This indicates that this compound's inhibitory action likely occurs at a late stage in the heme synthesis pathway. However, this compound does not appear to affect the activity of ALA synthase, the rate-limiting enzyme in heme synthesis.

Impact on Amino Acid and Glucosamine Synthesis

Inhibition of Amino Acid Synthesis

The primary and most extensively documented biological activity of this compound is its potent inhibition of amino acid biosynthesis, specifically targeting the pathway for histidine production. nih.govumn.edu This mechanism is a cornerstone of its herbicidal action. iaea.org

Research has identified that this compound functions as a competitive inhibitor of a key enzyme in the histidine biosynthesis pathway: imidazoleglycerol-phosphate dehydratase (IGP dehydratase). iaea.orgwikipedia.org This enzyme is responsible for catalyzing the sixth step in the multi-step process of converting ATP and phosphoribosyl pyrophosphate into histidine. wikipedia.org

This targeted disruption of the histidine pathway also has secondary metabolic consequences. The inhibition of IGP dehydratase can release the entire pathway from feedback control, leading to an unregulated accumulation of IGP at the expense of the cellular purine pool, thereby inducing a purine deficiency. iaea.org

Table 1: Mechanistic Details of this compound's Effect on Histidine Biosynthesis

| Target Enzyme | Pathway | Substrate | Type of Inhibition | Consequence |

|---|

Impact on Glucosamine Synthesis

In contrast to its well-defined role in amino acid synthesis, there is a lack of significant scientific literature detailing a direct or primary impact of this compound on the glucosamine synthesis pathway. The principal pathway for glucosamine synthesis is the hexosamine biosynthetic pathway (HBP), which produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for glycosaminoglycans. mdpi.com A key enzyme in this pathway is glucosamine-6-phosphate N-acetyltransferase (GNA1), which catalyzes the formation of N-acetylglucosamine-6-phosphate. nih.govnih.gov While this pathway is vital for cellular function, current research on this compound's biological activity has not established it as a direct target. The main body of evidence points towards the inhibition of histidine biosynthesis as its primary mode of action. iaea.orgwikipedia.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-amino-1,2,4-triazole (this compound) |

| Adenosine triphosphate (ATP) |

| Glucosamine |

| Glucosamine-6-phosphate |

| Glycosaminoglycans |

| Histidine |

| Imidazoleglycerol phosphate (IGP) |

| N-acetylglucosamine-6-phosphate |

| Phosphoribosyl pyrophosphate (PRPP) |

Toxicological Research and Health Impact Assessments of Amitrole

Genotoxicity and Mutagenicity Studies of Amitrole (B94729)

A range of in vitro (in a controlled laboratory environment) and in vivo (in a living organism) assays have been conducted to assess the genotoxic potential of this compound, yielding predominantly negative or equivocal results. In vitro studies, which are essential for screening potential genetic toxicity, have shown mixed outcomes. For instance, while this compound tested positive in the mouse lymphoma forward mutation assay, it was negative in the Ames bacterial reverse mutation assay nih.gov.

In vivo studies have largely failed to demonstrate genotoxic activity. This compound did not induce micronuclei in the bone-marrow cells of mice or unscheduled DNA synthesis in the hepatocytes of treated mice who.int. Furthermore, in a comprehensive study using transgenic Big Blue® Fischer 344 rats, this compound administered in drinking water did not lead to an increase in gene mutations at the cII locus in either the liver or bone marrow nih.gov. However, some studies have noted that this compound can induce chromosomal aberrations in plant root tips and cause sporadic aneuploidy (an abnormal number of chromosomes) and recombinational effects in yeast, fungi, and mammalian cells in vitro who.int.

Table 1: Summary of Genotoxicity Assays for this compound| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| Gene Mutation | Ames Test (Bacteria) | Negative | nih.gov |

| Gene Mutation | Mouse Lymphoma Assay (In Vitro) | Positive | nih.gov |

| Chromosomal Damage | Micronucleus Test (Mouse Bone Marrow, In Vivo) | Negative | nih.govwho.int |

| DNA Repair | Unscheduled DNA Synthesis (Mouse Hepatocytes, In Vivo) | Negative | who.int |

| Gene Mutation | Transgenic Rat cII locus (Liver, Bone Marrow, In Vivo) | Negative | nih.gov |

| Chromosomal Damage | Chromosomal Aberrations (Plant Root Tips) | Positive | who.int |

| Chromosomal Damage | Aneuploidy (Yeast, Fungi, In Vitro) | Sporadic Positive | who.int |

Studies specifically investigating DNA damage have further supported the view that this compound is not a primary genotoxic agent. Research using the alkaline elution technique, a sensitive method for detecting DNA strand breaks, found no evidence of DNA fragmentation in primary cultures of human thyroid follicular cells or human liver cells exposed to this compound nih.gov. While a minimal level of DNA breaks was observed in primary cultures of rat hepatocytes under the same conditions, this was considered an unspecific consequence of cytotoxicity rather than direct genotoxic action nih.govoup.com.

Consistent with these in vitro findings, in vivo studies have also shown a lack of DNA fragmentation. In rats treated with this compound for eight days, there was no evidence of DNA fragmentation in either thyroid or liver cells nih.govoup.com. While some assays on non-mammalian systems like plant root tips have shown that this compound can induce chromosomal aberrations, these effects are not consistently observed in mammalian systems in vivo who.int. The collective evidence indicates that this compound does not directly cause significant DNA fragmentation or chromosomal damage in mammals under relevant exposure conditions.

The mechanism by which this compound induces thyroid tumors is widely considered to be non-mutagenic and is instead linked to a disruption of thyroid hormone homeostasis who.intnih.govnih.gov. The primary mode of action involves the inhibition of the thyroid peroxidase (TPO) enzyme who.intnih.gov. TPO is crucial for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3) who.int. By inhibiting this enzyme, this compound reduces the levels of circulating thyroid hormones who.intnih.gov.

This reduction in thyroid hormones triggers a compensatory response from the pituitary gland, which increases its secretion of thyroid-stimulating hormone (TSH) who.int. Chronic and excessive stimulation of the thyroid gland by TSH leads to hypertrophy (increase in cell size) and hyperplasia (increase in cell number) of the thyroid follicular cells who.intnih.gov. This sustained cellular proliferation is the key precursor to the development of thyroid adenomas and carcinomas who.int. This hormonal imbalance mechanism is a well-recognized pathway for non-genotoxic thyroid carcinogenesis in rodents nih.gov. Further supporting this non-mutagenic mode of action, the Ki-ras gene mutation, which is common in radiation-induced thyroid tumors, was detected in only 10% of this compound-induced thyroid tumors in one study who.int.

Carcinogenicity Research and Tumorigenesis Pathways

This compound is recognized as a carcinogen in experimental animals based on sufficient evidence from studies in multiple rodent species nih.govnih.gov. The primary sites for tumor development are the thyroid gland and the liver nih.govnih.govorst.edu.

Numerous studies have demonstrated that chronic administration of this compound to rats and mice induces tumors in the thyroid gland. nih.govorst.eduepa.gov Dietary administration of this compound has been shown to cause follicular-cell carcinoma in rats of both sexes nih.govnih.gov. In addition to malignant carcinomas, benign tumors such as follicular-cell adenomas are also observed nih.gov. The development of these tumors is a direct consequence of the sustained TSH stimulation resulting from this compound's inhibitory effect on thyroid hormone synthesis, as described in the non-mutagenic mode of action who.intnih.gov. The hyperplasia induced by this compound in the thyroid gland is typically diffuse, which is characteristic of TSH stimulation, rather than the multifocal pattern that would be expected from a genotoxic carcinogen who.int. To better understand the mechanisms of this process, researchers have successfully established and characterized cell lines derived from thyroid adenomatous nodules that developed in mice treated with this compound nih.govresearchgate.net.

In addition to thyroid tumors, this compound has been shown to cause liver tumors in animal models nih.govorst.eduepa.gov. Administration of this compound through the diet or via stomach tube has resulted in the development of hepatocellular tumors in both rats and mice nih.govnih.gov. For example, dietary administration to female mice that were nursing pups, followed by continued administration to the weaned offspring, caused hepatocellular carcinoma in the male offspring nih.gov. The mechanism underlying liver tumorigenesis is also considered to be non-genotoxic who.int. The induction of both thyroid and liver tumors in multiple rodent species has been a key factor in the classification of this compound as a substance reasonably anticipated to be a human carcinogen nih.govnih.gov.

Table 2: Summary of this compound Carcinogenicity in Animal Models| Animal Model | Organ | Tumor Type | Reference |

|---|---|---|---|

| Rats (both sexes) | Thyroid Gland | Follicular-cell Carcinoma, Adenoma | nih.govnih.govnih.gov |

| Rats (female) | Pituitary Gland | Adenoma (marginally increased) | nih.govnih.gov |

| Rats (unspecified sex) | Liver | Hepatocellular Tumors | nih.gov |

| Mice (both sexes) | Thyroid Gland | Thyroid Tumors | orst.edu |

| Mice (male offspring) | Liver | Hepatocellular Carcinoma | nih.gov |

Pituitary Tumor Induction in Animal Models

Studies in laboratory animals have demonstrated the potential for this compound to induce pituitary tumors, particularly in rats. Lifespan bioassays have shown an increased incidence of pituitary gland tumors in rats exposed to this compound in their diet. orst.edudtu.dk In one study, a significantly increased number of pituitary gland tumors was observed in Wistar rats fed a diet containing 100 ppm of this compound. orst.edu This was accompanied by a dose-unrelated increase in hemorrhages and hyperemias in the pituitary gland. orst.edu

Further research has specified that dietary administration of this compound marginally increased the incidence of benign pituitary-gland adenomas, particularly in female rats. epa.gov In contrast to the findings in rats, similar long-term studies in NMRI mice and golden hamsters did not show evidence of pituitary tumor induction. orst.edu However, a slight increase in pituitary gland hyperemias was noted in mice at the 100 ppm dietary concentration. orst.edu The induction of these benign pituitary tumors in rats is considered to be a secondary effect related to the primary disruption of thyroid hormone homeostasis caused by this compound. who.int

| Animal Model | Findings | Reference |

|---|---|---|

| Wistar Rats | Highly increased number of pituitary gland tumors; dose-unrelated increase in hemorrhages and hyperemias. | orst.edu |

| Female Rats (unspecified strain) | Marginally increased incidence of benign pituitary-gland adenomas. | epa.gov |

| NMRI Mice | No tumor induction; slight increase in pituitary gland hyperemias. | orst.edu |

| Golden Hamsters | No tumor induction observed. | orst.edu |

Non-Genotoxic Mechanisms of Carcinogenicity

There is substantial evidence indicating that the carcinogenic effects of this compound observed in animal models occur through non-genotoxic mechanisms. who.intnih.gov The primary mode of action involves the disruption of thyroid hormone synthesis. who.int this compound inhibits the enzyme thyroid peroxidase, which is essential for the production of thyroid hormones. who.int This inhibition leads to a reduction in circulating levels of thyroxine (T4) and triiodothyronine (T3). nih.gov

The decrease in thyroid hormones triggers a compensatory response from the hypothalamic-pituitary-thyroid axis, resulting in increased secretion of thyroid-stimulating hormone (TSH). who.int Chronic overstimulation of the thyroid gland by elevated TSH levels leads to follicular cell hypertrophy and hyperplasia (an increase in the size and number of cells, respectively), which can progress to the formation of thyroid tumors in rodents. who.intnih.gov

Consistent with a non-genotoxic mechanism, multiple studies have shown that this compound does not cause direct damage to DNA. who.intnih.gov It has tested negative for genotoxicity in various assays, including tests for DNA damage and mutations in bacteria and cultured mammalian cells. who.int Furthermore, in vivo studies in rats and mice have not shown evidence of genotoxicity. who.int Investigations using primary cultures of human thyroid and liver cells, as well as in vivo studies on rat thyroid and liver cells, found no evidence of DNA fragmentation following this compound exposure. nih.gov The liver and pituitary tumors observed in rodents are also considered to be produced by a non-genotoxic mechanism, likely secondary to the profound hormonal imbalance. who.int

Reproductive and Developmental Toxicity Studies

Effects on Reproductive Indices and Pup Development

Reproductive toxicity studies in animals have identified several adverse effects of this compound on reproductive outcomes and offspring development. In a two-generation study in rats, dietary exposure to this compound resulted in a reduction in the number of pups per litter and decreased pup weights at weaning. orst.edu Another study in Sherman rats also reported reduced pup weights. who.int

Perinatal exposure studies, where pregnant rats were exposed from gestation through lactation, have shown that this compound can disrupt the thyroid hormone system in both dams and their offspring, leading to reduced serum thyroxine (T4) concentrations. nih.gov This developmental hypothyroidism has been linked to adverse effects on brain function in the pups, manifesting as hyperactivity and decreased habituation. nih.gov At higher exposure levels, more severe effects were observed in pups, including atrophy of the thymus and spleen. The majority of these pups died within one week of weaning, presenting with a condition similar to runt disease. orst.eduwho.int The U.S. EPA has noted that based on a two-generation rat study, this compound may pose a chronic risk to mammalian reproduction. epa.gov

| Effect | Details | Reference |

|---|---|---|

| Reproductive Indices | Fewer pups per litter. | orst.edu |

| Pup Growth | Reduced pup weight at weaning. | orst.eduwho.int |

| Neurodevelopment | Reduced serum T4 in dams and offspring; hyperactivity and decreased habituation in preweaning pups. | nih.gov |

| Pup Viability (at high exposures) | Atrophy of thymus and spleen; high mortality within one week of weaning (runt disease-like condition). | orst.eduwho.int |

Teratogenic Effects and Cranial Malformations

Investigations into the teratogenic potential of this compound have shown that it can induce birth defects in several animal species, including rats, mice, and rabbits. orst.edu These effects, however, were reported to occur at exposure levels that also produced maternal toxicity. orst.edu

More specific research has identified significant impacts on brain development. Perinatal exposure to this compound in rats was found to cause a congenital malformation in the brains of offspring. dtu.dk This malformation was characterized by the presence of large clusters of ectopic neurons in the corpus callosum, a condition known as periventricular heterotopia. dtu.dk The formation of such heterotopias is associated with developmental thyroid hormone insufficiency, which aligns with this compound's known mechanism of action as a thyroperoxidase inhibitor. dtu.dk This finding provides direct evidence of this compound inducing a structural cranial malformation in an animal model.

Immunotoxicological Investigations

Specific immunotoxicological studies focusing directly on this compound's effects on immune function are limited in the available scientific literature. However, findings from developmental toxicity studies suggest potential immunotoxic effects. In studies where rat pups were exposed to high levels of this compound during development, atrophy of the thymus and spleen was observed. orst.eduwho.int The thymus and spleen are primary and secondary lymphoid organs, respectively, and are critical for a functioning immune system. Atrophy of these organs indicates a potential for immunosuppression. These effects were noted as part of a broader spectrum of developmental toxicity that ultimately led to high pup mortality. orst.eduwho.int No dedicated studies investigating specific endpoints of immune function, such as humoral or cell-mediated immunity, following this compound exposure were identified in the searched literature.

Allergic Contact Dermatitis and Sensitization

Allergic contact dermatitis (ACD) is an immunological response classified as a type IV or delayed-type hypersensitivity reaction. nih.gov The process begins with an initial sensitization phase, where exposure to a chemical allergen (a hapten) primes the immune system. nih.gov Subsequent contact with the same substance in a sensitized individual triggers the elicitation phase, leading to an inflammatory skin reaction. nih.gov The assessment of a chemical's potential to cause skin sensitization involves evidence from human case reports, such as those documented through patch testing, and standardized animal studies. nih.gov

Research into the sensitization potential of this compound has included both human clinical observations and animal testing models. Case reports have documented instances of allergic contact dermatitis in individuals occupationally exposed to the herbicide. who.int In contrast, standardized animal studies have been conducted to evaluate the substance's capacity to act as a skin sensitizer (B1316253). epa.gov The Guinea Pig Maximization Test (GPMT) and the murine Local Lymph Node Assay (LLNA) are two such recognized in vivo methods for identifying substances that may cause human skin sensitization. nih.govwikipedia.orgcdc.gov

Detailed Research Findings

Evidence regarding this compound's capacity to induce allergic contact dermatitis is mixed, with human case reports suggesting a potential for sensitization, while some animal studies have produced negative results.

A notable case report from 1986 detailed a 41-year-old weed control operator who developed dermatitis on his face, hands, back, thighs, and feet over a six-month period. who.int Patch testing was performed to identify the causative agent. who.intnih.gov The patient exhibited a strong positive vesicular reaction at both 48 and 96 hours (2 and 4 days) to a 1% this compound concentration, which is indicative of allergic contact dermatitis. who.int

| Subject Profile | Exposure History | Patch Test Details | Observed Results | Conclusion |

|---|---|---|---|---|

| 41-year-old male weed control operator | 6-month history of dermatitis on face, hands, back, thighs, and feet | 1% this compound | Strong positive vesicular reaction at 48 hours and 96 hours | Allergic contact dermatitis attributed to this compound who.int |

Conversely, toxicological assessments by regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have reported on animal studies designed to evaluate skin sensitization. epa.gov According to an EPA fact sheet, this compound was determined not to be a skin sensitizer in studies conducted on guinea pigs. epa.gov This type of study, often a Guinea Pig Maximization Test (GPMT), is a standard method for predicting the allergenic potential of chemicals. wikipedia.orgmedicaljournalssweden.se The negative result in this animal model contrasts with the positive finding in the human case report.

| Study Type | Test Species | Test Substance | Outcome | Source |

|---|---|---|---|---|

| Skin Sensitization Study (Presumed GPMT) | Guinea Pig | This compound | Not a skin sensitizer | U.S. EPA epa.gov |

Environmental Fate and Ecotoxicological Studies of Amitrole

Environmental Degradation Pathways

The degradation of amitrole (B94729) in the environment occurs through both microbial and abiotic processes, with rates influenced by factors such as soil type, temperature, and moisture.

Microbial Degradation in Soil Systems

Microbial degradation is considered a primary route for this compound breakdown in soils. Studies with sterilized soil have shown little to no degradation, indicating the significant role of microorganisms who.intinchem.org. Bacteria capable of degrading this compound have been isolated, and these microorganisms can utilize the herbicide as a sole nitrogen source, though not as a sole carbon source who.intinchem.org. Microbial breakdown in warm, moist soil typically takes 2 to 3 weeks orst.edu.

Abiotic Degradation Mechanisms (e.g., Free Radical Action, Photodegradation, Oxidation)

While microbial degradation is dominant, abiotic mechanisms also contribute to this compound's breakdown. Free radical action has been proposed as a degradation pathway who.intinchem.org. Laboratory studies using free-radical generating systems like riboflavin (B1680620) (with light) or an ascorbate-copper reagent (Fenton's reagent) have demonstrated the oxidation of this compound, leading to ring cleavage, loss of CO2, and the production of urea, cyanamide, and potentially molecular nitrogen who.int.

Photodegradation of this compound in distilled water is slow, with a half-life exceeding one year inchem.org. However, the presence of photosensitizers like humic acid potassium salt can significantly increase the photodegradation rate, reducing the half-life to 7.5 hours inchem.org. Photodegradation on soil is considered minor, and volatilization from soil is also a minor loss route orst.edu.

Influence of Soil Type, Temperature, and Moisture on Degradation Kinetics

The rate of this compound degradation in soil is variable and influenced by soil type, temperature, and moisture content who.intinchem.orgoregonstate.edu. Degradation is generally fairly rapid but can take longer at lower temperatures and different soil moisture levels who.int. A field study in a test clay soil suggested a half-life of about 100 days, longer than typical laboratory half-lives which range from 2 to 30 days who.intinchem.org. Optimal temperatures for this compound degradation are reported to be between 20 and 30°C, with higher degradation rates occurring under high moisture availability oregonstate.edu.

Data on the influence of soil moisture on this compound mineralization in a loamy soil showed that at 28°C, there was no significant difference in mineralization kinetics between soil incubated at 100% and 150% of soil water holding capacity researchgate.net.

Degradation in Aquatic Environments

In aquatic environments, this compound does not readily break down via hydrolysis or direct photolysis orst.edu. It is also not expected to volatilize or bioaccumulate in aquatic organisms orst.edu. Biodegradation in water has a reported half-life of about 40 days orst.edu. Degradation in open waters may also occur through oxidation by other chemicals orst.edu. In water/sediment model ecosystems, the mineralization of this compound was found to be lower compared to aerobic soil experiments nih.gov.

Influence of Dissolved Organic Matter on Environmental Fate

Dissolved organic matter (DOM) can influence the environmental fate of this compound. Under anaerobic conditions, the addition of DOM has been shown to increase the transport of this compound in soil columns nih.gov. In aquatic systems, while the binding of this compound to humic substances (a component of DOM) is considered low, a significant portion of the bound this compound may not be extractable researchgate.netoieau.fr. The releasable portion of DOM-amitrole complexes has been shown to have harmful effects in cress tests researchgate.netoieau.fr. The presence of fulvic acid, a type of DOM, can influence the photodegradation of this compound in water, with higher concentrations of fulvic acid potentially decreasing the quantum yield of photodegradation researchgate.netnih.gov.

Environmental Transport and Distribution

This compound has a high water solubility and a very low octanol-water partition coefficient, suggesting a low potential for bioaccumulation and transport through food chains who.intinchem.org. It is adsorbed to soil particles and organic matter through proton association, but this binding is reversible and not strong, even in acidic conditions who.intinchem.org.